Brevetoxin A - 98112-41-5

Brevetoxin A

Catalog Number: EVT-336527
CAS Number: 98112-41-5
Molecular Formula: C49H70O13
Molecular Weight: 867.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brevetoxin A is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. This organism is responsible for harmful algal blooms, also known as "red tides", in the Gulf of Mexico [, , , , ]. Brevetoxin A belongs to a family of ladder-frame polyether compounds known as brevetoxins [, ]. These toxins are known to bioaccumulate in filter-feeding shellfish and finfish [, , ].

Brevetoxin A plays a crucial role in scientific research, specifically in the fields of neurotoxicology and pharmacology. Its high potency and specific mechanism of action make it a valuable tool for investigating the function of voltage-gated sodium channels, which are essential for neuronal signaling [, , ].

Synthesis Analysis

The total synthesis of Brevetoxin A has been a significant achievement in organic chemistry due to its complex structure. The molecule consists of ten rings, including 5-, 6-, 7-, 8-, and 9-membered oxacycles, and possesses 22 tetrahedral stereocenters [].

The first total synthesis of Brevetoxin A was achieved by Nicolaou and coworkers in 1998 after a ten-year effort [, , ]. The successful strategy involved a convergent approach, dividing the molecule into smaller fragments and then coupling them together [5, 6, 12-15, 18, 20, 21, 27]. Key reactions employed in the synthesis include:

  • Ring-closing metathesis: This reaction was crucial for constructing the medium-sized rings (B, E, and G) present in the molecule [, , ].
  • Asymmetric aldol reactions: These reactions allowed for the stereoselective formation of key carbon-carbon bonds and the introduction of several stereocenters [, ].
  • Glycolate alkylation: This method was used to build the carbon framework and introduce further stereochemical complexity [, , ].
  • Horner-Wadsworth-Emmons reactions: These reactions were employed for the convergent coupling of advanced fragments to assemble the polycyclic ether core [, , ].

The total synthesis of Brevetoxin A has paved the way for the synthesis of various analogues and derivatives, facilitating further investigations into its structure-activity relationships and the development of potential therapeutic agents [, ].

Molecular Structure Analysis

Brevetoxin A possesses a complex molecular structure characterized by its ladder-like framework composed of trans-fused ether rings [, , , , ]. This unique structure is essential for its biological activity, particularly its interaction with voltage-gated sodium channels [, , , ].

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of Brevetoxin A []. This technique provided crucial information about the conformation of the rings, the orientation of functional groups, and the overall shape of the molecule. These structural details are essential for understanding its binding mode with its biological target.

Computational methods, such as conformational analysis using molecular mechanics and quantum chemical calculations, have also been employed to study the conformational flexibility and electronic properties of Brevetoxin A and its analogues [, ]. These studies provide insights into the preferred conformations of the molecule in solution and its interaction with the binding site on sodium channels.

Chemical Reactions Analysis

The reactivity of Brevetoxin A is primarily governed by its polyether backbone and the presence of various functional groups, including hydroxyl groups, epoxides, and aldehydes []. These groups can participate in a variety of chemical reactions, which are often exploited for its synthesis, derivatization, and structure-activity relationship studies.

  • Epoxide ring-opening: This reaction is commonly employed in the synthesis of Brevetoxin A and its analogues, allowing for the formation of new carbon-oxygen bonds and the introduction of diverse substituents [].
  • Protection and deprotection of hydroxyl groups: The multiple hydroxyl groups in Brevetoxin A are often protected using various protecting groups during synthesis to control the reactivity and prevent unwanted side reactions [, ].
  • Oxidation and reduction: The aldehyde functionality in Brevetoxin A can be oxidized to a carboxylic acid or reduced to an alcohol, enabling further derivatization and conjugation with other molecules [, ].
Mechanism of Action

Brevetoxin A exerts its neurotoxic effects primarily by acting as a potent activator of voltage-gated sodium channels (VGSCs) [, , , ]. These channels play a vital role in neuronal signaling by controlling the flow of sodium ions across the cell membrane, which is essential for the generation and propagation of nerve impulses.

  • Binding to VGSCs: Brevetoxin A binds with high affinity to a specific site on the alpha subunit of VGSCs, known as receptor site 5 [, ]. This site is located at the interface of transmembrane segments IS6, IVS5, and IVS6 [].
  • Channel activation: Upon binding, Brevetoxin A induces a conformational change in the VGSC, leading to channel opening and an influx of sodium ions into the cell [, ].
  • Prolonged channel opening: Brevetoxin A binding stabilizes the open state of the channel, resulting in prolonged sodium influx and persistent depolarization of the neuron [, ].

This sustained neuronal excitation caused by Brevetoxin A leads to a range of neurological symptoms, including muscle tremors, paralysis, and respiratory failure [, , , ].

Applications
  • Neurotoxicology: Brevetoxin A is a valuable tool for studying the structure and function of voltage-gated sodium channels [, , ]. Its ability to selectively activate these channels allows researchers to investigate their role in neuronal signaling, neurotoxicity, and various neurological disorders.
  • Pharmacology: The unique binding properties of Brevetoxin A make it a valuable lead compound for the development of novel therapeutics []. Researchers are exploring its potential for treating conditions such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and other respiratory illnesses [].
  • Environmental monitoring: Brevetoxin A is a key target for the development of sensitive and specific detection methods for monitoring harmful algal blooms [, , , , , , , ]. These methods are crucial for assessing the risks associated with red tides and protecting human and animal health.

Real-World Examples:

  • Brevetoxin A has been used in research to develop antidotes for neurotoxic shellfish poisoning [].
  • Scientists are investigating the potential of Brevetoxin A derivatives as bronchodilators for treating respiratory diseases [].
  • Environmental agencies utilize Brevetoxin A detection methods to monitor shellfish safety and issue advisories during red tide events [, , , , , , , ].
Future Directions
  • Development of more potent and selective Brevetoxin A antagonists: These antagonists could serve as potential therapeutic agents for treating neurotoxic shellfish poisoning and other brevetoxin-related illnesses [, ].
  • Further exploration of the structure-activity relationships of Brevetoxin A: This research could lead to the identification of novel drug candidates with improved pharmacological properties [, ].
  • Investigation of the potential synergistic effects of Brevetoxin A with other marine toxins: Understanding these interactions could provide insights into the complex mechanisms underlying harmful algal blooms and their impact on human and ecosystem health [].
  • Development of more sensitive, rapid, and field-deployable detection methods for Brevetoxin A: These advancements would enhance our ability to monitor and mitigate the risks associated with red tides [, , , , , , , ].
  • Further investigation of the ecological role of Brevetoxin A: Understanding its role in the marine environment could provide insights into the dynamics of Karenia brevis blooms and their impact on marine ecosystems [, ].

Properties

CAS Number

98112-41-5

Product Name

Brevetoxin A

IUPAC Name

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal

Molecular Formula

C49H70O13

Molecular Weight

867.1 g/mol

InChI

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1

InChI Key

MGVIMUPHKPHTKF-HQUFVKSZSA-N

SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C

Synonyms

Brevetoxin A
GB-1 toxin

Canonical SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.